molecular formula C17H17FN4O2 B11541322 (3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide

(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide

Cat. No.: B11541322
M. Wt: 328.34 g/mol
InChI Key: WUUCSXMVMNNMBM-SRZZPIQSSA-N
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Description

(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a formamido group, and a fluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the aminophenyl intermediate: This step involves the reaction of aniline with formic acid to produce the formamido derivative.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Coupling of intermediates: The final step involves the coupling of the aminophenyl and fluorophenyl intermediates under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE can be compared with similar compounds such as:

    (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.

    (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE: The nitrophenyl group introduces electron-withdrawing properties, affecting the compound’s overall reactivity.

The uniqueness of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

2-amino-N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H17FN4O2/c1-11(10-16(23)20-13-8-6-12(18)7-9-13)21-22-17(24)14-4-2-3-5-15(14)19/h2-9H,10,19H2,1H3,(H,20,23)(H,22,24)/b21-11+

InChI Key

WUUCSXMVMNNMBM-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1N)/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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